molecular formula C10H21O3P B14752753 Diisobutyl vinylphosphonate CAS No. 2359-17-3

Diisobutyl vinylphosphonate

Cat. No.: B14752753
CAS No.: 2359-17-3
M. Wt: 220.25 g/mol
InChI Key: XUXXZCFRZHFEEN-UHFFFAOYSA-N
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Description

Diisobutyl vinylphosphonate is an organophosphorus compound characterized by the presence of a vinyl group attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisobutyl vinylphosphonate can be synthesized through several methods, including the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. Another method involves the cross-metathesis of vinylphosphonates with terminal alkenes using ruthenium-based catalysts . These reactions typically require specific conditions such as the presence of a catalyst, controlled temperature, and sometimes microwave irradiation to achieve high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of palladium or copper catalysts is common in these processes, allowing for the large-scale synthesis of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Diisobutyl vinylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, copper catalysts for nucleophilic substitutions, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .

Mechanism of Action

The mechanism of action of diisobutyl vinylphosphonate involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The vinyl group allows for further functionalization, making it a versatile compound for various applications .

Comparison with Similar Compounds

Properties

CAS No.

2359-17-3

Molecular Formula

C10H21O3P

Molecular Weight

220.25 g/mol

IUPAC Name

1-[ethenyl(2-methylpropoxy)phosphoryl]oxy-2-methylpropane

InChI

InChI=1S/C10H21O3P/c1-6-14(11,12-7-9(2)3)13-8-10(4)5/h6,9-10H,1,7-8H2,2-5H3

InChI Key

XUXXZCFRZHFEEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(C=C)OCC(C)C

Origin of Product

United States

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